molecular formula C14H19ClO9 B1313629 Acetochloro-beta-D-glucose CAS No. 4451-36-9

Acetochloro-beta-D-glucose

Cat. No.: B1313629
CAS No.: 4451-36-9
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-RKQHYHRCSA-N
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Description

Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of glucose where the hydroxyl groups are acetylated, and one of the hydroxyl groups is substituted with a chlorine atom. This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Acetochloro-beta-D-glucose, also known as (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate, is a complex compound that targets specific biochemical processes in the body. Its primary targets are likely to be enzymes involved in glucose metabolism, such as glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis . It also appears to have an impact on pancreatic beta cells, which are critical in the body’s insulin response .

Mode of Action

It is known that similar compounds, such as acetochlor, inhibit the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts normal cellular function, leading to changes in the cell’s metabolic processes .

Biochemical Pathways

This compound likely affects several biochemical pathways. One of these is the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . The TCA cycle is designed to extract reducing power during the catabolism of acetyl-CoA, producing high energy triphosphate nucleotides . Disruption of this cycle could lead to significant changes in cellular energy production and overall metabolism.

Pharmacokinetics

Similar compounds have been shown to have dose-proportional pharmacokinetics, with no apparent accumulation in the body . These compounds also demonstrate dose-dependent lowering of blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. Moreover, its action against certain weeds is limited, suggesting that its efficacy may be influenced by specific environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetochloro-beta-D-glucose can be synthesized through the acetylation of glucose followed by chlorination. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid to form tetraacetylglucose. This intermediate is then treated with thionyl chloride to introduce the chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetochloro-beta-D-glucose undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the acetyl groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include various substituted glucose derivatives.

    Hydrolysis: Products include deacetylated glucose.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Acetochloro-beta-D-glucose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Acetobromoglucose: Similar in structure but with a bromine atom instead of chlorine.

    Tetraacetylglucose: Lacks the halogen substitution.

    Chlorodeoxyglucose: Similar but with fewer acetyl groups.

Uniqueness

Acetochloro-beta-D-glucose is unique due to the presence of both acetyl and chlorine substituents, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and biochemical research, offering versatility in various applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449861
Record name 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4451-36-9
Record name 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4451-36-9
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